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molecular formula C6H2BrClF2 B070973 5-Bromo-2-chloro-1,3-difluorobenzene CAS No. 176673-72-6

5-Bromo-2-chloro-1,3-difluorobenzene

Cat. No. B070973
M. Wt: 227.43 g/mol
InChI Key: SWELJVAWQMCJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466115B2

Procedure details

5-bromo-2-chloro-1,3-difluorobenzene (2000 mg, 8.2 mmol) was stirred at room temperature in THF under N2 and the isopropylmagnesium chloride/LiCl reagent (1310 mg, 9.02 mmol, 6.94 mL) was added over about 1 minute—very slight exotherm noticed to ˜30° C. Reaction was stirred at room temperature for 30 minutes followed by the addition of methyl trifluoroacetate (1580 mg, 12.3 mmol, 1.24 mL) over about 1 minute—slight exotherm to ˜40° C. Solvents were evaporated under reduced pressure to provide the desired product. 1H NMR (CDCl3) δ ppm: 8.05 (s, 2H).
Quantity
2000 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.94 mL
Type
reactant
Reaction Step Two
Quantity
1.24 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([F:10])[C:5]([Cl:9])=[C:6]([F:8])[CH:7]=1.C([Mg]Cl)(C)C.[Li+].[Cl-].[F:18][C:19]([F:25])([F:24])[C:20](OC)=[O:21]>C1COCC1>[Cl:9][C:5]1[C:4]([F:10])=[CH:3][C:2]([C:20](=[O:21])[C:19]([F:25])([F:24])[F:18])=[CH:7][C:6]=1[F:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
2000 mg
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)F)Cl)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.94 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl.[Li+].[Cl-]
Step Three
Name
Quantity
1.24 mL
Type
reactant
Smiles
FC(C(=O)OC)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
noticed to ˜30° C
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1F)C(C(F)(F)F)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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